1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one 1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one E1231 is a SIRT1 activator which protects from experimental atherosclerosis and lowers plasma cholesterol and triglycerides by enhancing ABCA1 expression.
Brand Name: Vulcanchem
CAS No.: 1031195-19-3
VCID: VC0526760
InChI: InChI=1S/C21H21N3O3/c1-14-7-8-20(27-14)19-13-17(16-5-3-4-6-18(16)22-19)21(26)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3
SMILES: CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol

1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one

CAS No.: 1031195-19-3

Cat. No.: VC0526760

Molecular Formula: C21H21N3O3

Molecular Weight: 363.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one - 1031195-19-3

Specification

CAS No. 1031195-19-3
Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
IUPAC Name 1-[4-[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C21H21N3O3/c1-14-7-8-20(27-14)19-13-17(16-5-3-4-6-18(16)22-19)21(26)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3
Standard InChI Key ZQJTYRXKAZFWPK-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C
Canonical SMILES CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

E1231 features a quinoline-4-carbonyl group linked to a piperazine ring, which is further substituted with a 5-methylfuran-2-yl moiety and an acetyl group. The IUPAC name—1-[4-(2-(5-methylfuran-2-yl)quinoline-4-carbonyl)piperazin-1-yl]ethanone—reflects this intricate structure .

Key Structural Attributes:

  • Quinoline Core: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to planar rigidity and π-π stacking interactions.

  • Methylfuran Substituent: A five-membered oxygen-containing heterocycle at position 2 of the quinoline, enhancing lipophilicity and potential receptor binding.

  • Piperazine-Ethanone Linker: A flexible piperazine ring connected to an acetyl group, facilitating solubility and metabolic stability .

Physicochemical Data

PropertyValueSource
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
SolubilityDMSO, Methanol, Chloroform
Storage Conditions-20°C (long-term)
SMILESCC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, available data suggest a multi-step process involving:

  • Quinoline-4-carbonyl chloride formation via Friedländer synthesis.

  • Piperazine coupling using carbodiimide-based reagents.

  • Methylfuran introduction via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Confirmed proton environments of the quinoline (δ 8.5–9.0 ppm), furan (δ 6.5–7.0 ppm), and piperazine (δ 3.0–4.0 ppm) .

  • Mass Spectrometry: ESI-MS showing a molecular ion peak at m/z 363.4 [M+H]+ .

  • High-Performance Liquid Chromatography (HPLC): Purity >98% .

Pharmacological Applications and Mechanisms of Action

SIRT1 Activation and Metabolic Regulation

E1231 binds directly to SIRT1 (EC50 = 0.83 μM), enhancing its deacetylase activity . Key downstream effects include:

  • ABCA1 Upregulation: SIRT1 deacetylates liver X receptor-α (LXRα), promoting ATP-binding cassette transporter A1 (ABCA1) expression and cholesterol efflux in macrophages .

  • Lipid Metabolism: Reduces serum triglycerides (↓40%) and total cholesterol (↓35%) in hyperlipidemic golden hamsters .

  • Anti-Atherogenic Effects: Decreases atherosclerotic plaque area by 60% in ApoE−/− mice .

Anti-Inflammatory and Antioxidant Effects

  • NFκB Inhibition: E1231 suppresses NFκB activity by 50%, reducing TNF-α and IL-6 levels in metabolic syndrome models .

  • Nrf2 Activation: Enhances nuclear factor erythroid 2-related factor 2 (Nrf2) signaling, elevating glutathione (GSH) and superoxide dismutase (SOD) levels .

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